REACTION_CXSMILES
|
I[C:2]1C=CC(C2NC([C@@H](N3C(=O)[C@@H](CCC(O)=O)NC3=O)C(C)C)=NC=2)=C[CH:3]=1.C(OC(=O)N[C@H](C1NC(C2C=CC=CC=2F)=CN=1)[C@H](C1C=CC=CC=1)C)(C)(C)C.C(OC(N[C@H](C1C=CC(OCC(=O)N(C)C)=CC=1)C(O)=O)=O)(C)(C)C.ClN1C(=O)CCC1=O.BrC1C=CC(C(=O)C)=C(Cl)C=1.[Br:102][C:103]1[CH:111]=[CH:110][C:106]([C:107]([OH:109])=O)=[CH:105][C:104]=1[F:112]>>[Br:102][C:103]1[CH:111]=[CH:110][C:106]([C:107](=[O:109])[CH2:2][CH3:3])=[CH:105][C:104]=1[F:112]
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1=CN=C(N1)[C@H](C(C)C)N1C(N[C@@H](C1=O)CCC(=O)O)=O
|
Name
|
1-(4-bromo-3-fluoro-phenyl)-propan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]([C@@H](C)C1=CC=CC=C1)C=1NC(=CN1)C1=C(C=CC=C1)F)=O
|
Name
|
(S)-2-tert-butoxycarbonylamino-3-phenyl-propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(=O)O)C1=CC=C(C=C1)OCC(N(C)C)=O
|
Name
|
( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(=O)O)C1=CC=C(C=C1)OCC(N(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by the same method
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(CC)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |